

Application Notes and Protocols: Semisynthetic Derivatization of Verticillin at the C11 Hydroxy Group

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Compound of Interest

Compound Name: Verticillin

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the semisynthetic derivatization of **verticillin** natural products at the C11 hydroxy group. The described modifications, primarily acylations, have been shown to produce analogues with potent anticancer activities, often comparable or superior to the parent compounds.^{[1][2][3][4]} This document is intended to serve as a guide for researchers interested in exploring the structure-activity relationships (SAR) of **verticillins** and developing novel therapeutic agents.

The **verticillins** are a class of epipolythiodioxopiperazine (ETP) alkaloids known for their significant cytotoxic effects against various cancer cell lines.^{[1][2][3][4][5]} Semisynthetic modification of these complex natural products offers a valuable strategy to enhance their pharmacological properties, such as potency, solubility, and pharmacokinetic profiles.^[1] The C11 and C11' hydroxy groups have been identified as accessible and reactive sites for such modifications.^[1]

Data Summary: Anticancer Activity of C11-Modified Verticillin Analogues

The following table summarizes the in vitro cytotoxic activity (IC50 values in nanomolar concentrations) of semisynthetic **verticillin** analogues modified at the C11 hydroxy group. The

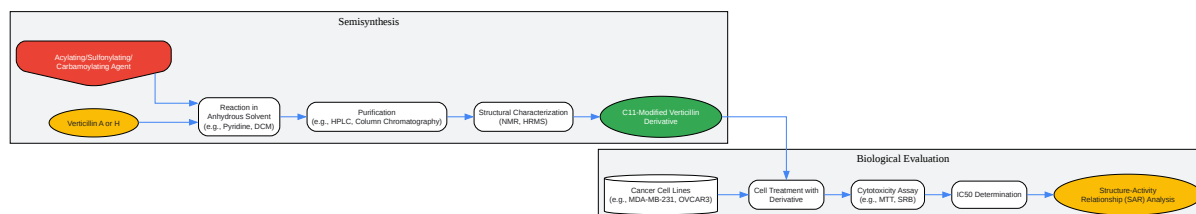
derivatives were evaluated against a panel of human cancer cell lines: MDA-MB-435 (melanoma), MDA-MB-231 (triple-negative breast cancer), and OVCAR3 (ovarian cancer).[1]

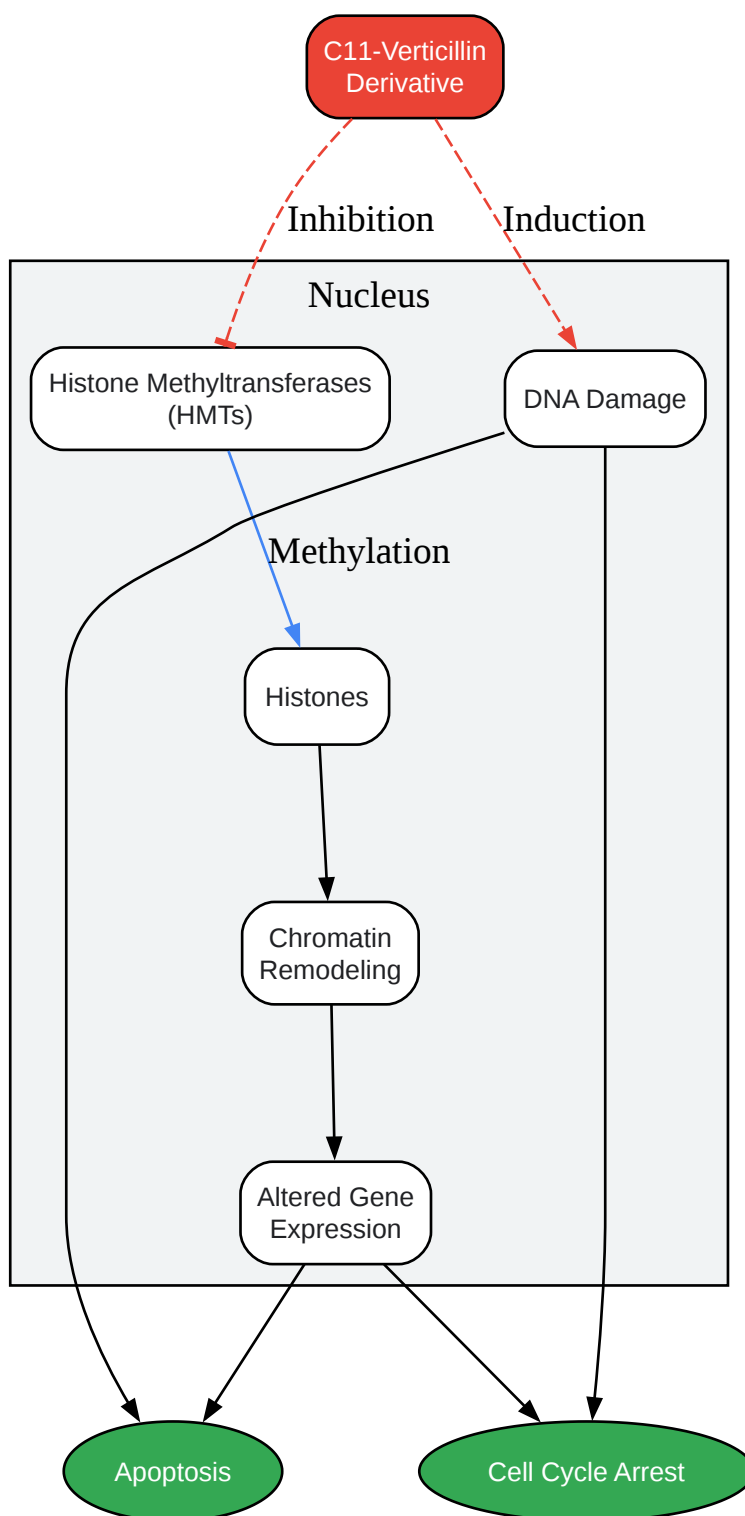
Compound	Modification at C11	MDA-MB-435 IC50 (nM)	MDA-MB-231 IC50 (nM)	OVCAR3 IC50 (nM)
Verticillin A (1)	Parent Compound	10 ± 2	5 ± 1	10 ± 2
Verticillin H (2)	Parent Compound	25 ± 5	15 ± 3	20 ± 4
Compound 4	Acetate	15 ± 3	10 ± 2	15 ± 3
Compound 5	Propionate	10 ± 2	8 ± 1	12 ± 2
Compound 6	Isobutyrate	8 ± 1	6 ± 1	10 ± 2
Compound 7	Pivalate	12 ± 2	9 ± 1	14 ± 3
Compound 8	Benzoate	20 ± 4	12 ± 2	18 ± 4
Compound 9	Methoxycarbonyl	22 ± 4	18 ± 4	25 ± 5
Compound 10	Mesylate	18 ± 4	14 ± 3	20 ± 4
Compound 11	N,N-Dimethylcarbamate	30 ± 6	25 ± 5	35 ± 7
Compound 12	4-Morpholinecarboxylate	40 ± 8	35 ± 7	45 ± 9
Verticillin A Succinate (13)	Succinate	8 ± 1	4 ± 1	7 ± 1

Data presented is based on the findings from Amrine, C. S. M., et al. (2021).[1]

Experimental Workflow

The general workflow for the semisynthetic derivatization of **verticillins** at the C11 hydroxy group, followed by biological evaluation, is depicted below.





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- To cite this document: BenchChem. [Application Notes and Protocols: Semisynthetic Derivatization of Verticillin at the C11 Hydroxy Group]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084392#semisynthetic-derivatization-of-verticillin-at-the-c11-hydroxy-group]

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